2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride
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Overview
Description
“N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride” is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a dioxolo-benzothiazole moiety, a dichlorophenoxy group, and a dimethylamino propyl acetamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride” typically involves multi-step organic reactions. The key steps may include:
Formation of the dioxolo-benzothiazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the dichlorophenoxy group: This step may involve nucleophilic substitution reactions.
Introduction of the dimethylamino propyl acetamide side chain: This can be accomplished through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions may target the dichlorophenoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds:
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceutical Applications: Potential use as a therapeutic agent due to its unique molecular structure and biological activity.
Industry
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It may influence cellular pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide
- N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide sulfate
Uniqueness
The hydrochloride salt form of the compound may exhibit unique properties, such as improved solubility or stability, compared to other similar compounds
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O4S.ClH/c1-25(2)6-3-7-26(20(27)11-28-16-5-4-13(22)8-14(16)23)21-24-15-9-17-18(30-12-29-17)10-19(15)31-21;/h4-5,8-10H,3,6-7,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOXCCPVVXSQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)COC4=C(C=C(C=C4)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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